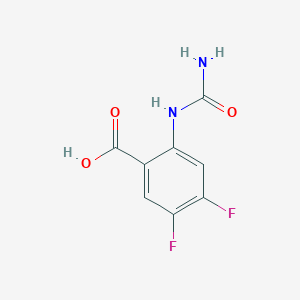

2-(Carbamoylamino)-4,5-difluorobenzoic acid

Description

2-(Carbamoylamino)-4,5-difluorobenzoic acid is a fluorinated benzoic acid derivative featuring a carbamoylamino (-NH-CONH₂) substituent at the 2-position and fluorine atoms at the 4- and 5-positions. This compound is primarily utilized as a building block in organic synthesis and pharmaceutical research due to its unique electronic and steric properties. Its structure combines the acidity of the benzoic acid moiety with the hydrogen-bonding capacity of the carbamoylamino group, making it a versatile intermediate for drug discovery and materials science .

The synthesis of this compound likely involves functionalization of 4,5-difluorobenzoic acid precursors, analogous to methods described for 2-chloro-4,5-difluorobenzoic acid, which employs decarboxylation and halogenation steps . Commercial availability (e.g., CymitQuimica, €529/50 mg) underscores its relevance in high-throughput screening and medicinal chemistry .

Properties

IUPAC Name |

2-(carbamoylamino)-4,5-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2N2O3/c9-4-1-3(7(13)14)6(2-5(4)10)12-8(11)15/h1-2H,(H,13,14)(H3,11,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMTJGFAOAICJMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)NC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Carbamoylamino)-4,5-difluorobenzoic acid typically involves the introduction of the carbamoylamino group and fluorine atoms onto a benzoic acid derivative. One common method includes the reaction of 4,5-difluoro-2-nitrobenzoic acid with a suitable carbamoylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethylformamide. The nitro group is then reduced to an amino group, followed by carbamoylation to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-(Carbamoylamino)-4,5-difluorobenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can convert the carbamoylamino group to an amine group using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: Quinones.

Reduction: Amino derivatives.

Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

2-(Carbamoylamino)-4,5-difluorobenzoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to certain biological substrates.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-(Carbamoylamino)-4,5-difluorobenzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by mimicking the natural substrate, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural analogues of 2-(Carbamoylamino)-4,5-difluorobenzoic acid:

*Estimated based on substituent contributions.

Key Observations:

Substituent Impact on Acidity: The electron-withdrawing chlorine in 2-chloro-4,5-difluorobenzoic acid enhances the acidity of the benzoic acid group compared to the carbamoylamino derivative. Fluorine atoms at the 4- and 5-positions increase lipophilicity and metabolic stability across all analogues .

Biological Activity: The carbamoylamino group in the target compound may facilitate interactions with enzymes or receptors via hydrogen bonding, as seen in structurally related anti-SARS-CoV-2 protease inhibitors (e.g., morpholinyl-trifluorophenyl benzoic acid derivatives) . The tetrafluorinated analogue in demonstrates anti-angiogenic activity, suggesting that increased fluorination enhances target binding in hydrophobic pockets .

Physicochemical and Pharmacokinetic Properties

- Solubility: The carbamoylamino group improves aqueous solubility relative to chloro or alkylamino analogues, critical for oral bioavailability in drug candidates .

- Metabolic Stability: Fluorination reduces oxidative metabolism, extending half-life in vivo compared to non-fluorinated analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.